rac-tert-butyl (3aR,6aS)-3-(chloromethyl)-3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2]oxazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rac-tert-butyl (3aR,6aS)-3-(chloromethyl)-3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2]oxazole-5-carboxylate is a useful research compound. Its molecular formula is C11H17ClN2O3 and its molecular weight is 260.7. The purity is usually 95.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-tert-butyl (3aR,6aS)-3-(chloromethyl)-3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2]oxazole-5-carboxylate can be approached via several routes. A typical method involves the cyclization of an appropriately substituted amino acid derivative with an oxazole precursor under mild acidic or basic conditions. The chloromethyl group is generally introduced through a chloromethylation reaction, often using reagents such as chloromethyl methyl ether or paraformaldehyde in the presence of an acid catalyst.
Industrial Production Methods: On an industrial scale, the preparation would likely involve the optimization of reaction conditions for maximum yield and purity, potentially employing continuous flow reactors for improved control over reaction parameters. The use of safer and more sustainable reagents and solvents would be a focus, adhering to green chemistry principles.
Chemical Reactions Analysis
Types of Reactions it Undergoes: The compound primarily undergoes substitution reactions, given the presence of the chloromethyl group, which is a good leaving group. Other reactions include ester hydrolysis and various nucleophilic attacks on the oxazole ring.
Common Reagents and Conditions Used in These Reactions: Nucleophiles such as amines, thiols, and carbanions react with the chloromethyl group under basic conditions. Acidic or basic hydrolysis conditions are used for the ester group, while the oxazole ring can be subjected to electrophilic aromatic substitution reactions.
Major Products Formed from These Reactions: Products vary widely based on the nucleophile used; common products include amino derivatives, thioether derivatives, and hydrolyzed carboxylic acids.
4. Scientific Research Applications: The compound finds uses across multiple domains:
Chemistry: In organic synthesis, it serves as an intermediate for the production of more complex molecules and as a ligand in coordination chemistry.
Biology and Medicine: It shows potential as a pharmacophore, given its structural motifs that mimic natural substrates. It is researched for antimicrobial and anticancer activities.
Industry: Its derivatives are explored in material science for the development of new polymers and as a stabilizer in various formulations.
5. Mechanism of Action: The mechanism of action is largely contingent on its interactions with biological macromolecules. The chloromethyl group allows it to form covalent bonds with nucleophilic sites in proteins and DNA, potentially inhibiting enzyme function or disrupting DNA replication processes. This covalent binding capability is central to its antimicrobial and anticancer properties, targeting specific enzymes and pathways involved in cell proliferation and survival.
6. Comparison with Similar Compounds: When compared to other pyrrolo[3,4-d][1,2]oxazole derivatives, rac-tert-butyl (3aR,6aS)-3-(chloromethyl)-3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2]oxazole-5-carboxylate stands out due to its specific chloromethyl substitution and tert-butyl ester group, which confer distinct reactivity and steric properties. Similar compounds like pyrrolo[3,4-d]pyrimidine or pyrrolo[2,1-f][1,2,4]triazines share the core structure but lack the unique substituents that make this compound noteworthy.
Hope that dives deep enough into the world of this fascinating compound!
Properties
CAS No. |
2648895-26-3 |
---|---|
Molecular Formula |
C11H17ClN2O3 |
Molecular Weight |
260.7 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.